Ethyl 3-benzyl-3-methyloxirane-2-carboxylate
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Overview
Description
Ethyl 3-benzyl-3-methyloxirane-2-carboxylate is an organic compound with the molecular formula C13H16O3. It is a member of the oxirane family, which is characterized by a three-membered epoxide ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-benzyl-3-methyloxirane-2-carboxylate typically involves the reaction of benzyl bromide with ethyl 3-methyl-2-oxiranylcarboxylate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone at room temperature .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-benzyl-3-methyloxirane-2-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The epoxide ring can be opened by nucleophiles such as amines, alcohols, and thiols.
Oxidation: The compound can be oxidized to form corresponding diols.
Reduction: Reduction reactions can convert the ester group to an alcohol
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, sodium methoxide, and primary amines. These reactions typically occur under mild conditions, such as room temperature or slightly elevated temperatures.
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are used for oxidation.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reduction reactions
Major Products Formed
Nucleophilic Substitution: Produces β-hydroxy esters or amines.
Oxidation: Yields diols.
Reduction: Results in primary alcohols
Scientific Research Applications
Ethyl 3-benzyl-3-methyloxirane-2-carboxylate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Utilized in the preparation of polymers and resins
Mechanism of Action
The mechanism of action of ethyl 3-benzyl-3-methyloxirane-2-carboxylate primarily involves the reactivity of the epoxide ring. The ring strain makes it highly reactive towards nucleophiles, leading to ring-opening reactions. These reactions can form various functionalized products, which can interact with biological targets or be further modified for specific applications .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-methyloxirane-2-carboxylate: Lacks the benzyl group, making it less hydrophobic.
Benzyl 3-methyloxirane-2-carboxylate: Similar structure but with different ester groups.
3-Benzyl-3-methyloxirane-2-carboxylic acid: The carboxylic acid analog of the ester
Uniqueness
Ethyl 3-benzyl-3-methyloxirane-2-carboxylate is unique due to the presence of both the benzyl and ethyl groups, which confer specific steric and electronic properties. These properties can influence its reactivity and interactions in various chemical and biological contexts .
Biological Activity
Ethyl 3-benzyl-3-methyloxirane-2-carboxylate is a compound characterized by its unique structure, which includes an epoxide functional group and a carboxylate ester. This compound belongs to the oxirane class, known for their three-membered cyclic ether structures. While research on the biological activity of this specific compound is limited, studies on structurally similar compounds suggest potential pharmacological properties.
Structural Characteristics
The chemical structure of this compound includes:
- Epoxide Group : A highly reactive three-membered cyclic ether that can participate in various chemical reactions.
- Carboxylate Ester : Contributes to the compound's reactivity and potential biological interactions.
Biological Activity Overview
Research indicates that compounds with similar structural features often exhibit various biological activities, including:
- Antiviral Properties : Some related compounds have shown efficacy in inhibiting viral replication, particularly through pathways involving MEK1/2 inhibitors, which are crucial in cellular signaling and viral replication processes .
- Enzyme Inhibition : The epoxide functional group may interact with biological macromolecules such as proteins and nucleic acids, potentially leading to enzyme inhibition.
- Reactivity with Nucleophiles : The compound's ability to undergo ring-opening reactions with nucleophiles suggests possible applications in drug development and organic synthesis.
Comparative Analysis with Similar Compounds
A comparison of this compound with other related compounds provides insights into its unique properties:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Ethyl 3-methyl-3-phenyloxirane-2-carboxylate | Contains methyl instead of benzyl | Different reactivity patterns |
Mthis compound | Methyl group instead of ethyl | Variations in solubility and biological activity |
Ethyl 4-benzoylbutanoate | Contains a benzoyl group | Different functional properties and reactivity |
This table illustrates how the specific combination of functional groups in this compound may influence its reactivity and potential applications compared to its analogs.
Case Studies and Research Findings
While direct studies on this compound are sparse, the following findings from related research highlight its potential:
- Inhibition of Viral Replication : Similar compounds have been shown to inhibit the replication of viruses such as enterovirus EV71 and herpes simplex virus HSV2 through mechanisms involving MEK1 inhibition .
- Chemical Reactivity Studies : Interaction studies indicate that compounds with epoxide functionalities can react with various nucleophiles, leading to significant implications for their use in drug development.
Properties
Molecular Formula |
C13H16O3 |
---|---|
Molecular Weight |
220.26 g/mol |
IUPAC Name |
ethyl 3-benzyl-3-methyloxirane-2-carboxylate |
InChI |
InChI=1S/C13H16O3/c1-3-15-12(14)11-13(2,16-11)9-10-7-5-4-6-8-10/h4-8,11H,3,9H2,1-2H3 |
InChI Key |
GYKBQIHYDPIGSR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(O1)(C)CC2=CC=CC=C2 |
Origin of Product |
United States |
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